molecular formula C9H10BrClO B1597664 1-(3-Bromopropoxy)-2-chlorobenzene CAS No. 50912-59-9

1-(3-Bromopropoxy)-2-chlorobenzene

Cat. No. B1597664
CAS RN: 50912-59-9
M. Wt: 249.53 g/mol
InChI Key: GRPVXZDDHARJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromopropoxy)-2-chlorobenzene” is a chemical compound that is used in laboratory settings . It is also known as “(3-Bromopropoxy)-3-chlorobenzene” and has a CAS number of 37142-46-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropoxy)-2-chlorobenzene” include its state as a liquid and its clear appearance . It has a pungent odor . The boiling point is between 139 - 148 °C at 8 mmHg .

Scientific Research Applications

Solubility Studies

1-(3-Bromopropoxy)-4-chlorobenzene, a compound closely related to 1-(3-Bromopropoxy)-2-chlorobenzene, has been studied for its solubility in aqueous ethanol solutions. This research is significant for the purification of such compounds by crystallization, a crucial step in various chemical manufacturing processes (Jiang et al., 2013).

Dissociative Electron Attachment Studies

Dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been examined. This study helps understand the electron-induced reactions of these compounds, which is important for various chemical synthesis and degradation processes (Mahmoodi-Darian et al., 2010).

Catalytic Conversion Studies

Research on the catalytic conversion of chlorobenzene over metal phosphates and sulfate in the presence of water vapor and oxygen has been conducted. Such studies are essential for understanding the environmental and industrial processing of chlorobenzene compounds (Takita et al., 2006).

Photo-Oxidation Studies

The generation and behavior of singlet oxygen during the photo-oxidation of poly-(3-hexylthiophene) in chlorobenzene have been investigated. This research contributes to the understanding of photo-oxidative degradation, which is important in material science and polymer chemistry (Chen et al., 2015).

Oxidation Studies

Studies on the oxidation of chlorobenzene with Fenton's reagent have been conducted. This research is crucial for understanding the degradation pathways of chlorobenzene in environmental contexts (Sedlak & Andren, 1991).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-bromopropoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPVXZDDHARJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370582
Record name 1-(3-bromopropoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-2-chlorobenzene

CAS RN

50912-59-9
Record name 1-(3-bromopropoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-2-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropoxy)-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropoxy)-2-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropoxy)-2-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropoxy)-2-chlorobenzene

Citations

For This Compound
1
Citations
W Ou, S Espinosa, HJ Melendez… - The Journal of …, 2013 - ACS Publications
Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines were synthesized by the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers using the stable …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.